molecular formula C17H16ClNO2 B5727494 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide

3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide

Cat. No. B5727494
M. Wt: 301.8 g/mol
InChI Key: LWPBHFCIODMSQW-DHZHZOJOSA-N
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Description

3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide, also known as CMBA, is a synthetic compound belonging to the class of acrylamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide has been shown to have a variety of potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective inhibitor of the dopamine transporter, which plays a critical role in regulating dopamine signaling in the brain. 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide has also been shown to have potential applications in the treatment of Parkinson's disease, as it can increase dopamine levels in the brain.

Mechanism of Action

3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide acts as a competitive inhibitor of the dopamine transporter, binding to the same site as dopamine and preventing its reuptake into presynaptic neurons. This leads to an increase in extracellular dopamine levels and enhanced dopaminergic signaling in the brain.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide has been shown to have a variety of biochemical and physiological effects. It has been found to increase dopamine levels in the brain, leading to enhanced dopaminergic signaling and potential therapeutic effects in Parkinson's disease. 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide has also been found to have potential applications in the treatment of drug addiction, as it can reduce the rewarding effects of drugs of abuse.

Advantages and Limitations for Lab Experiments

One advantage of 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide is its potency and selectivity as a dopamine transporter inhibitor, making it a useful tool for studying dopamine signaling in the brain. However, its potential toxicity and limited solubility in aqueous solutions can present challenges for its use in lab experiments.

Future Directions

There are several potential future directions for 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide research. One area of interest is the development of more potent and selective dopamine transporter inhibitors based on the structure of 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide. Another area of interest is the exploration of 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide's potential therapeutic effects in other neurological disorders, such as schizophrenia and depression. Additionally, further research is needed to better understand the potential toxicity and safety concerns associated with 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide and related compounds.

Synthesis Methods

3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide can be synthesized using a variety of methods, including the Stille coupling reaction and the Suzuki-Miyaura coupling reaction. One commonly used method involves the reaction of 4-chlorophenylboronic acid with 2-methoxybenzyl bromide in the presence of a palladium catalyst. The resulting intermediate is then reacted with acryloyl chloride to produce 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide.

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c1-21-16-5-3-2-4-14(16)12-19-17(20)11-8-13-6-9-15(18)10-7-13/h2-11H,12H2,1H3,(H,19,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPBHFCIODMSQW-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1CNC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-chlorophenyl)-N-(2-methoxybenzyl)prop-2-enamide

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